molecular formula C15H13N3O4 B14279926 Ethyl [(3-phenyl[1,2]oxazolo[5,4-d]pyrimidin-4-yl)oxy]acetate CAS No. 119898-11-2

Ethyl [(3-phenyl[1,2]oxazolo[5,4-d]pyrimidin-4-yl)oxy]acetate

Cat. No.: B14279926
CAS No.: 119898-11-2
M. Wt: 299.28 g/mol
InChI Key: SGZKFKFQPAJXEN-UHFFFAOYSA-N
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Description

Ethyl [(3-phenyl[1,2]oxazolo[5,4-d]pyrimidin-4-yl)oxy]acetate is a heterocyclic compound that features an oxazolo[5,4-d]pyrimidine coreThe oxazolo[5,4-d]pyrimidine scaffold is known for its biological activity and is often used as a pharmacophore in drug design .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl [(3-phenyl[1,2]oxazolo[5,4-d]pyrimidin-4-yl)oxy]acetate typically involves the cyclization of pyrimidine derivatives to form the fused oxazole ring. One common method is the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride or phosphorus pentachloride . Another approach involves the condensation of oxazole derivatives with pyrimidine rings .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as the use of high-throughput synthesis and optimization of reaction conditions, are likely to be applied to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl [(3-phenyl[1,2]oxazolo[5,4-d]pyrimidin-4-yl)oxy]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Properties

CAS No.

119898-11-2

Molecular Formula

C15H13N3O4

Molecular Weight

299.28 g/mol

IUPAC Name

ethyl 2-[(3-phenyl-[1,2]oxazolo[5,4-d]pyrimidin-4-yl)oxy]acetate

InChI

InChI=1S/C15H13N3O4/c1-2-20-11(19)8-21-14-12-13(10-6-4-3-5-7-10)18-22-15(12)17-9-16-14/h3-7,9H,2,8H2,1H3

InChI Key

SGZKFKFQPAJXEN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=NC=NC2=C1C(=NO2)C3=CC=CC=C3

Origin of Product

United States

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